molecular formula C12H16BrN B13553751 2-(4-Bromo-2-methylphenyl)piperidine

2-(4-Bromo-2-methylphenyl)piperidine

Cat. No.: B13553751
M. Wt: 254.17 g/mol
InChI Key: LHWWXIOULPBTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-2-methylphenyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-methylbenzaldehyde and piperidine.

    Formation of Intermediate: The aldehyde group of 4-bromo-2-methylbenzaldehyde is reacted with piperidine under acidic or basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactions and the use of automated systems to ensure high yield and purity. The process may include:

    Catalysis: The use of catalysts to enhance the reaction rate and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluoro-2-methylphenyl)piperidine: Contains a fluorine atom instead of bromine.

    2-(4-Iodo-2-methylphenyl)piperidine: Contains an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Bromo-2-methylphenyl)piperidine imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro counterparts. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16BrN/c1-9-8-10(13)5-6-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3

InChI Key

LHWWXIOULPBTTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.